tert-butyl (S)-(2-azaspiro[3.3]heptan-5-yl)carbamate
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Overview
Description
tert-Butyl (S)-(2-azaspiro[33]heptan-5-yl)carbamate is a compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (S)-(2-azaspiro[3.3]heptan-5-yl)carbamate typically involves the reaction of a spirocyclic amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction proceeds through the formation of a carbamate intermediate, which is then isolated and purified. Common bases used in this reaction include triethylamine (Et3N) and sodium bicarbonate (NaHCO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-(2-azaspiro[3.3]heptan-5-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: H2/Pd, NaBH4, LiAlH4
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (S)-(2-azaspiro[3.3]heptan-5-yl)carbamate is used as a protecting group for amines during multi-step organic synthesis. Its stability under various reaction conditions makes it a valuable tool for chemists.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving carbamates. It may also serve as a model compound for investigating the metabolism and toxicity of carbamate-based drugs.
Medicine
In medicine, carbamates are known for their use in pharmaceuticals, particularly as enzyme inhibitors tert-Butyl (S)-(2-azaspiro[3
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings. Its unique structure may impart desirable properties to the final products.
Mechanism of Action
The mechanism of action of tert-butyl (S)-(2-azaspiro[3.3]heptan-5-yl)carbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active site of enzymes, inhibiting their activity. This inhibition can be reversible or irreversible, depending on the specific enzyme and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- N-Boc-protected amines
- tert-Butyl-N-methylcarbamate
Uniqueness
tert-Butyl (S)-(2-azaspiro[33]heptan-5-yl)carbamate is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
tert-butyl N-[(7S)-2-azaspiro[3.3]heptan-7-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-8-4-5-11(8)6-12-7-11/h8,12H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJGBDFOUJLYHT-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC12CNC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC12CNC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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